molecular formula C11H15NO B13905150 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline

6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13905150
M. Wt: 177.24 g/mol
InChI Key: RCPWVBCNIPNBGN-UHFFFAOYSA-N
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Description

6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially saturated isoquinoline ring system. The presence of methoxy and methyl groups on the isoquinoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. For example, the reaction of 3-methoxyphenethylamine with formaldehyde under acidic conditions can yield the desired tetrahydroisoquinoline compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: More saturated tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the reagent used.

Scientific Research Applications

6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological processes. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline, 6,7,8-trimethoxy-1-methyl-
  • 1-(3′-Bromo-4′-methoxybenzyl)-6-methoxy-7-hydroxy-N-methyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and methyl groups on the isoquinoline ring. This structural feature imparts distinct chemical properties, such as altered reactivity and potential biological activity, distinguishing it from other tetrahydroisoquinoline derivatives .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

6-methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H15NO/c1-8-5-10(13-2)6-9-3-4-12-7-11(8)9/h5-6,12H,3-4,7H2,1-2H3

InChI Key

RCPWVBCNIPNBGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CNCC2)OC

Origin of Product

United States

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